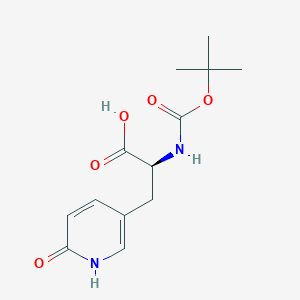
(S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine, also known as Boc-HPA, is a compound that has garnered significant attention in the scientific community due to its potential applications in drug development. Boc-HPA is a chiral molecule that contains an amino acid and a pyridine ring, making it a versatile building block for the synthesis of peptides and other bioactive molecules.
Wirkmechanismus
The mechanism of action of (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine depends on the specific compound that is synthesized using it. However, in general, (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine-containing peptides are thought to exert their effects through interactions with specific receptors or enzymes in the body. For example, opioid peptides containing (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine have been shown to bind to mu-opioid receptors in the brain, leading to pain relief and other effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine-containing compounds depend on the specific compound that is synthesized using it. However, in general, (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine-containing peptides have been shown to have a wide range of effects on the body, including antimicrobial activity, pain relief, and regulation of appetite and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine in lab experiments is its versatility. (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine can be used to synthesize a wide range of bioactive compounds, making it a valuable tool for drug development and other research applications. However, there are also some limitations to using (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine. For example, the synthesis of (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine-containing compounds can be challenging, and the purity of the resulting compounds can be difficult to control.
Zukünftige Richtungen
There are many potential future directions for research involving (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine. One area of interest is the development of new bioactive peptides that contain (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine. These peptides could have a wide range of applications in drug development and other fields. Another area of interest is the development of new synthesis methods for (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine-containing compounds, which could improve the efficiency and purity of these compounds. Finally, there is also potential for research into the physiological effects of (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine-containing compounds, which could lead to new insights into the mechanisms of action of these compounds.
Synthesemethoden
The synthesis of (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine can be achieved through a variety of methods, but one of the most commonly used approaches involves the reaction of 2-hydroxypyridine-5-carboxylic acid with Boc-protected L-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can then be purified through column chromatography to yield pure (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine.
Wissenschaftliche Forschungsanwendungen
(S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine has been widely used in scientific research as a building block for the synthesis of bioactive peptides and other compounds. Its unique structure allows for the creation of peptides with specific stereochemistry and functional groups, making it a valuable tool for drug development. (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine has been used in the synthesis of a variety of bioactive peptides, including antimicrobial peptides, opioid peptides, and neuropeptides.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)6-8-4-5-10(16)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAQTPLFVQFAJL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC(=O)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-pyridine-5-yl)-alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)
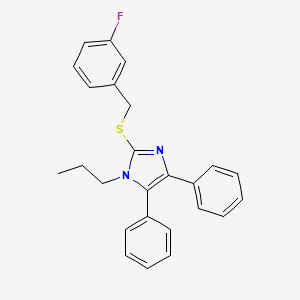
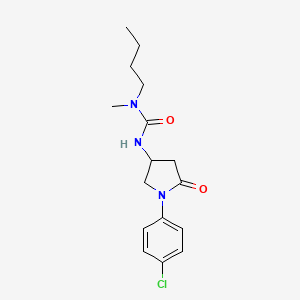
![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)
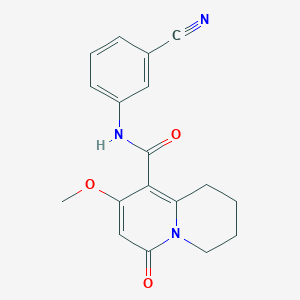

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
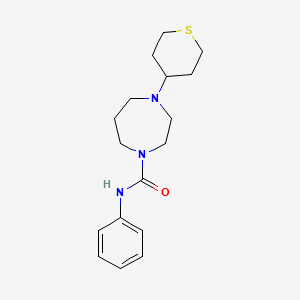


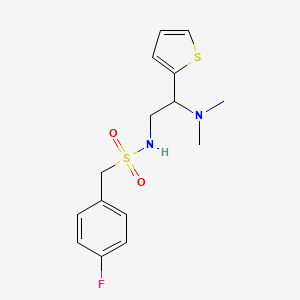
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)
